4-({4-[(Benzyloxy)carbonyl]benzoyl}oxy)benzoic acid
Description
4-({4-[(Benzyloxy)carbonyl]benzoyl}oxy)benzoic acid is a complex organic compound that belongs to the class of benzoic acids. This compound is characterized by the presence of benzyloxycarbonyl and benzoyloxy groups attached to a benzoic acid core. It is used in various scientific research applications due to its unique chemical properties.
Properties
CAS No. |
89367-68-0 |
|---|---|
Molecular Formula |
C22H16O6 |
Molecular Weight |
376.4 g/mol |
IUPAC Name |
4-(4-phenylmethoxycarbonylbenzoyl)oxybenzoic acid |
InChI |
InChI=1S/C22H16O6/c23-20(24)16-10-12-19(13-11-16)28-22(26)18-8-6-17(7-9-18)21(25)27-14-15-4-2-1-3-5-15/h1-13H,14H2,(H,23,24) |
InChI Key |
AQRNHHRCGAKGOJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C2=CC=C(C=C2)C(=O)OC3=CC=C(C=C3)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({4-[(Benzyloxy)carbonyl]benzoyl}oxy)benzoic acid typically involves the benzylation of 4-hydroxybenzoic acid with benzyl bromide. This reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like acetone . The reaction conditions include heating the mixture to reflux temperature to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process may also include purification steps such as recrystallization to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
4-({4-[(Benzyloxy)carbonyl]benzoyl}oxy)benzoic acid undergoes various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium is commonly used for oxidation reactions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: N-bromosuccinimide (NBS) is used for free radical bromination at the benzylic position.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Brominated benzoic acid derivatives.
Scientific Research Applications
4-({4-[(Benzyloxy)carbonyl]benzoyl}oxy)benzoic acid is used in various scientific research fields:
Chemistry: As a precursor in the synthesis of complex organic molecules.
Biology: In the study of enzyme inhibition and protein interactions.
Industry: Used in the production of polymers and advanced materials.
Mechanism of Action
The mechanism of action of 4-({4-[(Benzyloxy)carbonyl]benzoyl}oxy)benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The benzyloxycarbonyl and benzoyloxy groups can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, leading to inhibition or modulation of their activity . The pathways involved may include signal transduction and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-({4-[(Benzyloxy)carbonyl]benzoyl}oxy)benzoic acid is unique due to the presence of both benzyloxycarbonyl and benzoyloxy groups, which provide distinct chemical reactivity and biological activity compared to other similar compounds. This dual functionality allows for versatile applications in various research fields.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
